N''-(4-Methyl-3-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-3-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a 4-methyl-3-nitrophenyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with a guanylating agent such as S-methylisothiourea . The reaction typically occurs under mild conditions and can be catalyzed by various reagents to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 1-(4-Methyl-3-nitrophenyl)guanidine may involve a one-pot synthesis approach. This method utilizes N-chlorophthalimide, isocyanides, and amines to produce diverse guanidines, including 1-(4-Methyl-3-nitrophenyl)guanidine, in high yields . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-3-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and palladium on carbon are often used as reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Methyl-3-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their activity and function . The nitro group can also participate in redox reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitroguanidine: Similar in structure but with a methyl group instead of a phenyl group.
1-Methyl-3-nitroso-1-nitroguanidine: Contains both nitro and nitroso groups, making it more reactive.
Uniqueness
1-(4-Methyl-3-nitrophenyl)guanidine is unique due to its combination of a guanidine group with a 4-methyl-3-nitrophenyl moiety. This structure imparts distinct chemical properties, such as high basicity and the ability to form stable hydrogen bonds, making it valuable in various applications .
Properties
CAS No. |
754214-00-1 |
---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(4-methyl-3-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)4-7(5)12(13)14/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
ZDGOBULKEQZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.